molecular formula C8H11N3O B1338770 4-(Pyrimidin-2-yl)morpholine CAS No. 57356-66-8

4-(Pyrimidin-2-yl)morpholine

Cat. No. B1338770
CAS RN: 57356-66-8
M. Wt: 165.19 g/mol
InChI Key: DUIMWXDLDBNUFD-UHFFFAOYSA-N
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Description

4-(Pyrimidin-2-yl)morpholine derivatives are a class of compounds that have garnered interest due to their biological activities and potential applications in medicinal chemistry. These compounds are characterized by the presence of a pyrimidine ring attached to a morpholine moiety. The pyrimidine ring is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. Morpholine is a heterocyclic amine, consisting of a six-membered ring containing five carbon atoms and one nitrogen atom, with an oxygen atom directly bonded to the ring in the para position to the nitrogen.

Synthesis Analysis

The synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines has been achieved through palladium-catalyzed cross-coupling reactions using triorganoindium reagents. This method is efficient and versatile, allowing for the functionalization of the pyrimidine core at the C-4 and C-6 positions with various substituents . Additionally, the synthesis of related compounds, such as 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, has been reported using Buchwald–Hartwig amination, starting from bromoquinoline precursors and heteroarylamines .

Molecular Structure Analysis

The molecular structure of this compound derivatives is crucial for their interaction with biological targets. For instance, the binding of these compounds to the colchicine pocket of tubulin has been studied, revealing that the orientation of the pyrimidine nitrogens and the type of core (aryl, pyridine, or pyrimidine) significantly influence biological activity and metabolic stability .

Chemical Reactions Analysis

The chemical reactivity of this compound derivatives is influenced by the functional groups present on the pyrimidine ring. For example, the synthesis of new derivatives of 4-(4-methyl-5H-pyrimido[4,5-b][1,4]thiazin-2-yl)morpholine has been achieved through cyclocondensation reactions, demonstrating the versatility of the pyrimidine core in undergoing various chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are determined by their molecular structure. The presence of the morpholine ring imparts certain polar characteristics to the molecule, which can influence its solubility and interaction with biological molecules. The photophysical properties of related compounds, such as quinolines substituted with morpholine, have been studied, indicating intraligand and charge-transfer type transitions . Additionally, the anti-inflammatory activity of 3-morpholinomethyl derivatives of oxadiazole-thiones has been reported, with some compounds exhibiting greater activity than acetylsalicylic acid .

Scientific Research Applications

Kinase Inhibition and Cancer Therapy

4-(Pyrimidin-2-yl)morpholines are highlighted for their efficacy in inhibiting key signaling pathways involved in cancer progression. For instance, they serve as privileged pharmacophores in PI3K and PIKK inhibitors, exploiting the morpholine oxygen for hydrogen bonding and selectivity over the broader kinome. This utility in kinase hinge binding due to their ability to adopt a co-planar conformation with adjacent aromatic cores is crucial for their action as kinase inhibitors (Hobbs et al., 2019). Additionally, 4-(Pyrimidin-2-yl)morpholines have been utilized in synthesizing novel compounds targeting the colchicine-binding site of tubulin, indicating their role in disrupting microtubule dynamics, a mechanism potentially useful in cancer treatment (Sele et al., 2016).

Antimicrobial and Antifungal Applications

Certain derivatives have shown promising results in antimicrobial and antifungal activities. For example, novel pyrimidine-triazole derivatives synthesized from morpholine molecules have been investigated for their effectiveness against bacterial and fungal strains, highlighting the versatility of 4-(Pyrimidin-2-yl)morpholines in developing antimicrobial agents (Majithiya & Bheshdadia, 2022).

Radiolabeled Compounds for Imaging

In the context of imaging, 4-(Pyrimidin-2-yl)morpholine derivatives have been explored as potential positron emission tomography (PET) agents for imaging LRRK2 enzyme activity in Parkinson's disease, demonstrating the compound's potential in neuroimaging and the study of neurodegenerative diseases (Wang et al., 2017).

Synthesis and Chemical Studies

Research also delves into the synthesis and structural analysis of this compound derivatives, aiming to uncover more efficient synthetic routes and understand their chemical properties for further application in medicinal chemistry and drug development (Lei et al., 2017; Kuznetsov et al., 2007).

Safety and Hazards

The safety information for “4-(Pyrimidin-2-yl)morpholine” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “4-(Pyrimidin-2-yl)morpholine” are not mentioned in the retrieved papers, the field of pyrimidine derivatives is a vibrant area of research. These compounds have a wide range of pharmacological effects and are being explored for potential therapeutic applications .

Mechanism of Action

Target of Action

The primary target of 4-(Pyrimidin-2-yl)morpholine is the colchicine-binding site of tubulin . Tubulin is an integral component of the cytoskeleton and plays crucial roles in cellular signaling, motility, maintenance of cell shape, secretion, intercellular transport, and spindle formation during mitosis .

Mode of Action

This compound interacts with its target by binding to the colchicine pocket located between the α and β subunits of the αβ-tubulin dimer . The inhibitor contact residues include Lys352, Met259, Ala316, Leu248, Val238, Tyr202, and Cys241 of β-tubulin . Moreover, two water molecules link the morpholine oxygen to the β-tubulin bound GTP . This binding induces conformational changes that suggest the free or plus end β-tubulin is targeted by this compound series .

Biochemical Pathways

The binding of this compound to tubulin disrupts the dynamics of microtubules . This disruption affects various cellular processes regulated by microtubules, leading to changes in cellular signaling, motility, cell shape maintenance, secretion, intercellular transport, and spindle formation during mitosis .

Pharmacokinetics

Pre-clinical studies have characterized a lead compound selection with excellent stability in human hepatocytes, and human, mouse, and rat microsomes . This suggests that this compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability.

Result of Action

The binding of this compound to tubulin leads to potent inhibition of cellular microtubule polymerization, with EC50 values of 20-90 nM . This results in the phosphorylation of Histone3, nuclear DNA condensation, and cell cycle arrest in G2/M or induction of cell death across multiple cell lines . Moreover, 4-(Pyrimidin-2-yl)morpholines were shown to be poor substrates for P-gp multi-drug resistance pumps, and therefore caused efficient mitotic arrest and cell death in colchicine-resistant cells .

Biochemical Analysis

Biochemical Properties

4-(Pyrimidin-2-yl)morpholine plays a crucial role in biochemical reactions, particularly in the context of microtubule dynamics. It has been shown to interact with tubulin, a protein that is a key component of microtubules. The compound binds to the colchicine-binding site of tubulin, which is located between the α and β subunits of the αβ-tubulin dimer . This binding interaction disrupts microtubule polymerization, leading to the inhibition of cellular microtubule dynamics. The relevant inhibitor contact residues include Lys352, Met259, Ala316, Leu248, Val238, Tyr202, and Cys241 of β-tubulin .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. By targeting microtubule polymerization, it induces cell cycle arrest in the G2/M phase and promotes cell death across multiple cell lines . This compound has been shown to cause phosphorylation of Histone3, nuclear DNA condensation, and mitotic arrest. Additionally, this compound is effective in colchicine-resistant cells, as it is a poor substrate for P-glycoprotein (P-gp) multi-drug resistance pumps .

properties

IUPAC Name

4-pyrimidin-2-ylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-2-9-8(10-3-1)11-4-6-12-7-5-11/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIMWXDLDBNUFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301310192
Record name 4-(2-Pyrimidinyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301310192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57356-66-8
Record name 4-(2-Pyrimidinyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57356-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Pyrimidinyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301310192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4-(pyrimidin-2-yl)morpholine exert its anti-cancer effects?

A1: 4-(pyrimidin-2-yl)morpholines are a novel class of microtubule-destabilizing agents that bind to the colchicine-binding site of tubulin. [] Microtubules are essential components of the cytoskeleton, playing critical roles in cell division. By binding to tubulin, these compounds disrupt microtubule polymerization, ultimately leading to mitotic arrest and cell death. [] This mechanism has been shown to be effective across multiple cancer cell lines. []

Q2: What makes this class of compounds particularly interesting in the context of drug resistance?

A2: One key finding is that 4-(pyrimidin-2-yl)morpholines are poor substrates for P-glycoprotein (P-gp) multi-drug resistance pumps. [] This is significant because P-gp overexpression is a common mechanism of drug resistance in cancer cells, leading to the efflux of chemotherapeutic agents and reduced efficacy. The ability of 4-(pyrimidin-2-yl)morpholines to circumvent this resistance mechanism makes them promising candidates for further development, particularly against colchicine-resistant cancers. []

Q3: What structural insights have been gained about the interaction between 4-(pyrimidin-2-yl)morpholines and tubulin?

A3: Co-crystal structures of tubulin bound to these compounds reveal that they target the colchicine-binding pocket located between the α and β subunits of the αβ-tubulin dimer. [] The morpholine oxygen interacts with the β-tubulin bound GTP via two water molecules. Specific amino acid residues involved in binding include Lys352, Met259, Ala316, Leu248, Val238, Tyr202, and Cys241 of β-tubulin. [] Interestingly, the conformational changes induced by binding suggest that these compounds preferentially target free or plus end β-tubulin, offering potential for targeted disruption of microtubule dynamics. []

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